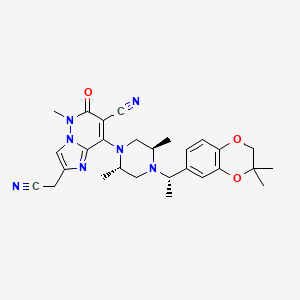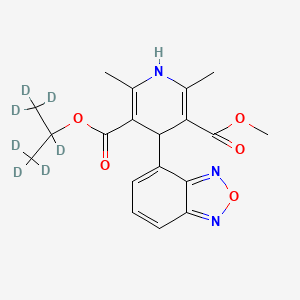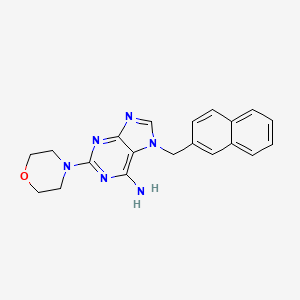
DprE1-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DprE1-IN-7 is a compound that targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial in the biosynthesis of the mycobacterial cell wall. This enzyme is involved in the production of decaprenylphosphoryl-arabinofuranose, a key component of the cell wall of Mycobacterium tuberculosis. Inhibiting DprE1 has shown promise in the development of new antitubercular drugs .
Méthodes De Préparation
The synthesis of DprE1-IN-7 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One common synthetic route involves the use of benzothiazole derivatives, which are synthesized through various methods such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Analyse Des Réactions Chimiques
DprE1-IN-7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
DprE1-IN-7 has significant applications in scientific research, particularly in the field of tuberculosis treatment. It is used to study the inhibition of DprE1 and its effects on the mycobacterial cell wall. This compound has been instrumental in developing new antitubercular therapies, especially against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, this compound is used in computational studies to predict the binding affinity and stability of potential inhibitors .
Mécanisme D'action
DprE1-IN-7 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme catalyzes the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythropentose, a crucial step in the biosynthesis of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the production of essential cell wall components, leading to the death of the mycobacteria .
Comparaison Avec Des Composés Similaires
DprE1-IN-7 is one of several compounds that target the DprE1 enzyme. Other similar compounds include benzothiazinone (BTZ), macozinone (MCZ), and TBA-7371. These compounds also inhibit DprE1 but may differ in their binding affinity, stability, and efficacy . This compound is unique in its specific binding interactions and its potential for further optimization in drug development .
Propriétés
Formule moléculaire |
C20H20N6O |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C20H20N6O/c21-18-17-19(24-20(23-18)25-7-9-27-10-8-25)22-13-26(17)12-14-5-6-15-3-1-2-4-16(15)11-14/h1-6,11,13H,7-10,12H2,(H2,21,23,24) |
Clé InChI |
UTYDUBWVXQAWHN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=C3C(=N2)N=CN3CC4=CC5=CC=CC=C5C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




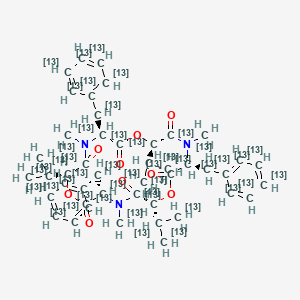
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
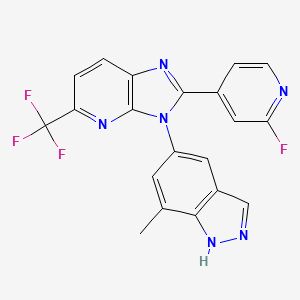
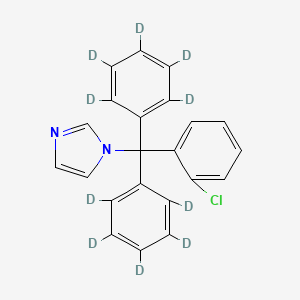
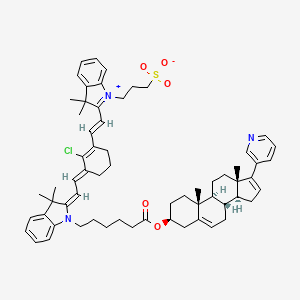
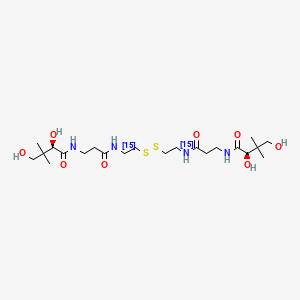

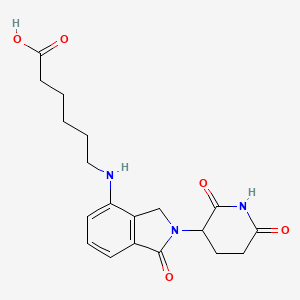

![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)
